Ethyl 5-(3-quinolyl)-2-furoate

Beschreibung

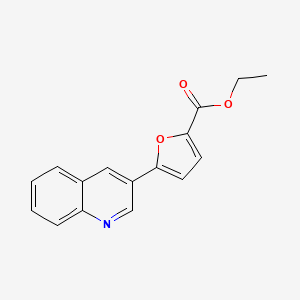

Ethyl 5-(3-quinolyl)-2-furoate is a furan-based ester derivative featuring a quinoline substituent at the 5-position of the furan ring. Quinoline, a bicyclic aromatic system, distinguishes this compound from simpler monocyclic derivatives, likely enhancing lipophilicity and binding interactions in biological systems .

Eigenschaften

IUPAC Name |

ethyl 5-quinolin-3-ylfuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO3/c1-2-19-16(18)15-8-7-14(20-15)12-9-11-5-3-4-6-13(11)17-10-12/h3-10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIEODRCHDMWSBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(O1)C2=CC3=CC=CC=C3N=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(3-quinolyl)-2-furoate typically involves the esterification of 5-(3-quinolyl)-2-furoic acid with ethanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and enhance efficiency .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of quinoline-furan diones.

Reduction: The compound can be reduced to form quinoline-furan alcohols.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products:

Oxidation: Quinoline-furan diones.

Reduction: Quinoline-furan alcohols.

Substitution: Various quinoline derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial and antifungal agent.

Industry: Utilized in the development of new materials with specific electronic and photonic properties.

Wirkmechanismus

The biological activity of Ethyl 5-(3-quinolyl)-2-furoate is primarily attributed to its ability to interact with various molecular targets. The quinoline moiety can intercalate with DNA, disrupting the replication process and leading to cell death. Additionally, the compound can inhibit key enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer effects .

Vergleich Mit ähnlichen Verbindungen

Structural and Molecular Comparisons

The substituent at the 5-position of the furan ring critically influences physicochemical properties. Key analogs include:

Biologische Aktivität

Ethyl 5-(3-quinolyl)-2-furoate is an organic compound characterized by the combination of a quinoline moiety and a furan ring linked through an ester bond. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly in antimicrobial, antifungal, and anticancer research.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been investigated for its efficacy against various bacterial and fungal strains. The mechanism of action is believed to involve the compound's ability to disrupt cellular processes in microorganisms, potentially through DNA intercalation and inhibition of key metabolic enzymes.

Anticancer Activity

The quinoline structure is known for its anticancer properties. This compound has been explored for its potential to inhibit cancer cell proliferation. Studies have shown that it can induce apoptosis in cancer cell lines, likely by modulating apoptotic pathways and interfering with cell cycle progression.

Case Studies

- In Vitro Studies : A study demonstrated that treatment with this compound resulted in a significant reduction in viability of human cancer cell lines, suggesting its potential as an anticancer agent.

- Cytokine Inhibition : Another experiment indicated that the compound inhibited the production of pro-inflammatory cytokines in macrophage cultures, supporting its anti-inflammatory claims.

The biological activity of this compound is attributed to its interaction with various molecular targets:

- DNA Intercalation : The quinoline moiety can intercalate with DNA, disrupting replication and leading to cell death.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer effects.

Comparison with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| Ethyl 5-(2-quinolyl)-2-furoate | Quinoline-Furan | Antimicrobial, Anticancer |

| Ethyl 5-(4-quinolyl)-2-furoate | Quinoline-Furan | Antimicrobial, Anticancer |

| Mthis compound | Quinoline-Furan | Antimicrobial, Anticancer |

The unique positioning of the quinoline moiety at the 3-position of the furan ring influences the reactivity and biological activity of this compound compared to its analogs.

Q & A

Basic Research Questions

Q. What established synthesis methods are available for Ethyl 5-(3-quinolyl)-2-furoate?

- Methodology :

- Stepwise functionalization : Start with ethyl 2-furoate as a precursor. Introduce the 3-quinolyl group via Friedel-Crafts acylation or cross-coupling reactions (e.g., Suzuki-Miyaura) using palladium catalysts .

- Chlorination and substitution : Adapt protocols from related compounds (e.g., Ethyl 5-(1-chloroethyl)-2-furoate synthesis). Use anhydrous ZnCl₂ in chlorinated solvents under controlled temperatures (0–5°C) to avoid side reactions .

- Purification : Vacuum distillation (e.g., 3 mm Hg, 117–121°C) followed by recrystallization for enantiomeric purity .

Q. How can spectroscopic techniques characterize this compound?

- Methodology :

- NMR : Use ¹H/¹³C NMR to confirm the ester group (δ ~4.3 ppm for CH₂CH₃) and quinolyl aromatic protons (δ 7.5–9.0 ppm). Compare with databases like NIST .

- IR Spectroscopy : Identify ester carbonyl (C=O stretch ~1720 cm⁻¹) and furan ring vibrations (C-O-C ~1250 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and fragmentation patterns .

Q. What purification techniques ensure high-purity this compound?

- Methodology :

- Vacuum Distillation : Effective for removing low-boiling impurities (e.g., solvents) under reduced pressure .

- Column Chromatography : Use silica gel with hexane/ethyl acetate gradients to isolate the target compound from byproducts .

- Recrystallization : Optimize solvent systems (e.g., ethanol/water) for crystal formation and enantiomeric purity .

Advanced Research Questions

Q. How can catalytic pathways optimize modifications of this compound?

- Methodology :

- Cross-Ketonization : React with carboxylic acids (e.g., acetic acid) using ZrO₂ catalysts in continuous-flow gas-phase reactors. Monitor selectivity via GC-MS .

- Hydrogenation : Test Pd/C or Raney Ni under H₂ pressure to reduce the furan ring while preserving the quinolyl moiety. Analyze regioselectivity with HPLC .

- Table 1 : Catalytic Reaction Conditions

| Catalyst | Temperature (°C) | Pressure (bar) | Yield (%) | Selectivity (%) |

|---|---|---|---|---|

| ZrO₂ | 300 | 1 | 78 | 92 |

| Pd/C | 120 | 5 | 65 | 85 |

Q. What are the implications of fermentation conditions on furoate ester stability?

- Methodology :

- Malolactic Fermentation (MLF) : Expose ethyl 2-furoate analogs to lactic acid bacteria. Use GC to quantify degradation products (e.g., dihydrofuran-2(3H)-one) .

- pH/Temperature Studies : Assess hydrolysis rates at pH 3–7 and 25–50°C. Monitor ester cleavage via UV-Vis spectroscopy .

Q. How can this compound be applied in bio-based surfactant development?

- Methodology :

- Ester Hydrolysis : Convert to 5-(hydroxymethyl)furan derivatives using lipases or acidic hydrolysis. Measure surface tension reduction (dyne/cm) via pendant drop tensiometry .

- Foaming Power : Evaluate using Ross-Miles method; compare with commercial surfactants (e.g., SDS) .

Q. How to resolve contradictions in reported biological activities of quinoline-furan hybrids?

- Methodology :

- Structure-Activity Relationship (SAR) : Synthesize analogs with varying substituents on the quinolyl ring. Test antimicrobial activity (MIC assays) and cytotoxicity (MTT assays) .

- Meta-Analysis : Use EFSA-style literature reviews to reconcile conflicting data on antioxidant or anti-inflammatory effects .

Q. What challenges arise in scaling up synthesis while maintaining enantiomeric purity?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.